But-2-ynyl-furan-2-ylmethyl-amine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Derivatives and Antibacterial Activities
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives were synthesized, showing promising results in antimicrobial studies, particularly against hospital S. epidermidis rods. The pharmacophore model was established based on lead compounds, highlighting the potential of these derivatives in antimicrobial applications (Szulczyk et al., 2021).
Synthesis under Microwave-Assisted Conditions
A novel method for synthesizing ester and amide derivatives containing furan rings under microwave-assisted conditions was presented. The method utilized effective coupling reagents, indicating a streamlined approach for the synthesis of furan-containing compounds with potential for various applications (Janczewski et al., 2021).
Biological Activity and Pharmacological Applications
Cytotoxicity and Biological Activity
Compounds derived from methyl-5-(hydroxymethyl)-2-furan carboxylate were studied for their cytotoxicity against cancer cell lines and bacteria. The amine derivative showed potent biological activity, indicating the potential therapeutic applications of these compounds (Phutdhawong et al., 2019).
Root Growth-Inhibitory Activity
N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides were prepared and examined for their root growth-inhibitory activity. The compounds showed potent activity, suggesting their potential in agricultural applications (Kitagawa & Asada, 2005).
Chemical Synthesis and Characterization
Enantioselective Synthesis of Furan-2-yl Amines
An enantioselective synthesis of furan-2-yl amines and amino acids was described, providing a controlled approach for obtaining chiral amines. The synthesis involved the reduction of O-benzyl (E)- and (Z)-furan-2-yl ketone oximes, showing the versatility in synthesizing furan derivatives (Demir et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N-(furan-2-ylmethyl)but-2-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-3-6-10-8-9-5-4-7-11-9;/h4-5,7,10H,6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPXEKDHQAJVGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNCC1=CC=CO1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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